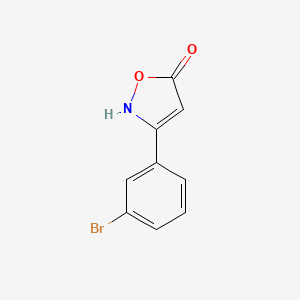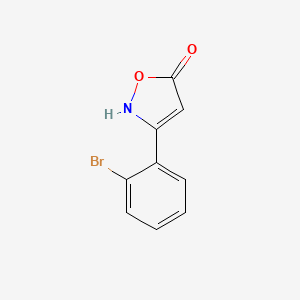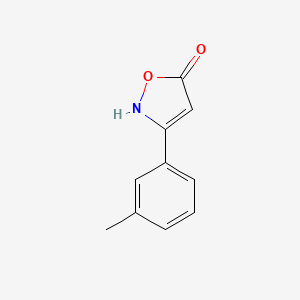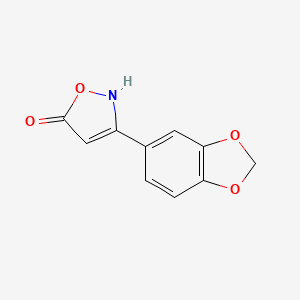![molecular formula C15H11FN2O B6346034 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole CAS No. 1165931-58-7](/img/structure/B6346034.png)
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole (5-FBPOD) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which are cyclic five-membered heterocyclic compounds. 5-FBPOD has been studied for its ability to act as a catalyst in organic synthesis, as an inhibitor of enzymes, and for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer Research
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole: has been studied for its potential anticancer properties. Derivatives of 1,2,4-oxadiazole, which include the core structure of MFCD31714181, have shown significant anti-cancer activity when evaluated against human cancer cell lines . These compounds have been synthesized and investigated for their effectiveness in inhibiting tumor growth, particularly in breast, lung, and prostate cancers.
Cystic Fibrosis Treatment
The compound has been linked to research in treating cystic fibrosis. A related compound, 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazole-3-yl]-benzoic acid, was granted orphan designation by the European Commission for the treatment of cystic fibrosis . This suggests that MFCD31714181 or its derivatives could be explored for similar therapeutic applications.
Drug Design and Molecular Docking
MFCD31714181 may serve as a key molecule in drug design and molecular docking studies. The oxadiazole ring is a common motif in medicinal chemistry, and its derivatives are often used in computational models to identify new drug candidates with high bioavailability and minimal toxicity .
Anti-Inflammatory and Analgesic Applications
Compounds containing the 1,2,4-oxadiazole moiety have demonstrated anti-inflammatory and analgesic properties. This suggests that MFCD31714181 could be researched for development into drugs that alleviate pain and reduce inflammation .
Antimicrobial and Antiparasitic Properties
The structural class of 1,2,4-oxadiazoles, to which MFCD31714181 belongs, has been associated with antimicrobial and antiparasitic activities. This opens up avenues for the compound’s application in developing treatments for infections and parasitic diseases .
Enzyme Inhibition
MFCD31714181 could be investigated for its role in enzyme inhibition. Many oxadiazole derivatives act by inhibiting specific enzymes that are crucial for the survival of cancer cells or pathogens, making them potential candidates for targeted therapies .
Immunomodulatory Effects
Research into the immunomodulatory effects of oxadiazole derivatives could extend to MFCD31714181. These compounds may modulate the immune system in a way that could be beneficial for treating autoimmune diseases or enhancing vaccine efficacy .
Neuroprotective Agent
Finally, there is potential for exploring MFCD31714181 as a neuroprotective agent. Oxadiazole derivatives have shown promise in protecting nerve cells from damage, which could be relevant in the treatment of neurodegenerative diseases .
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity when evaluated against human cancer cell lines .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to a range of effects including anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-h3 and antiparasitic properties .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit significant anti-cancer activity, suggesting they may interact with pathways related to cell proliferation and survival .
Pharmacokinetics
It’s worth noting that a pyrimidine analog, 5 fluoro-uracil, which is a chemotherapeutic drug used for treating multiple solid malignant tumors, has been found to have side effects like low bioavailability and high toxicity .
Propiedades
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-8-4-5-11(9-13)10-14-17-15(18-19-14)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNSPNWFXRKFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345952.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)
![5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345966.png)

![3,5-Dicyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345996.png)
![3-Bromo-5-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346001.png)
![5-(2-Chloro-5-nitro-phenyl)-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6346014.png)
![3-Bromo-5-(3-phenyl-[1,2,4]oxadiazol-5-yl)-pyridine](/img/structure/B6346017.png)

![3-(3-Fluoro-benzyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6346027.png)

![3-(3-Phenyl-[1,2,4]oxadiazol-5-ylmethyl)-pyridine](/img/structure/B6346033.png)
